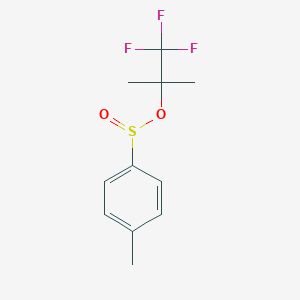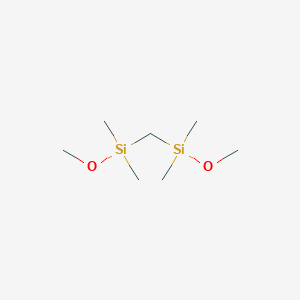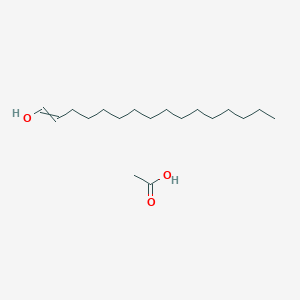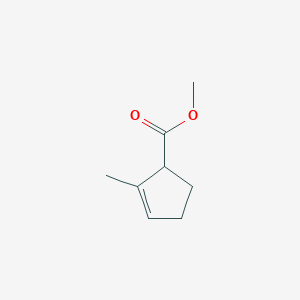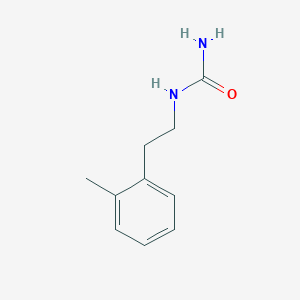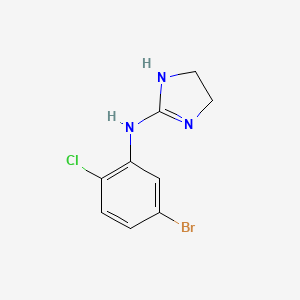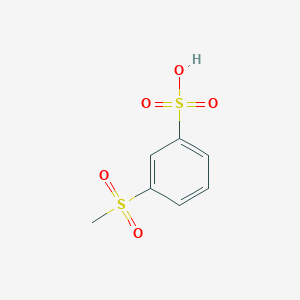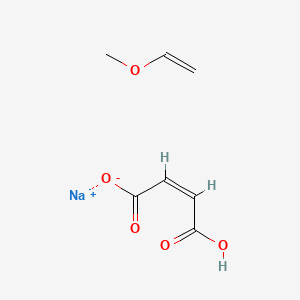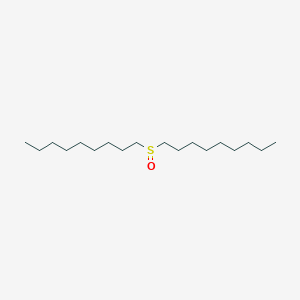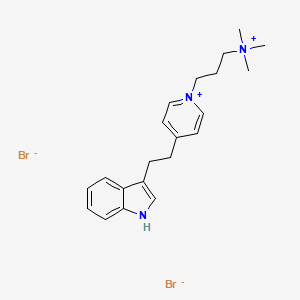![molecular formula C22H18O2 B14704187 2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid CAS No. 24048-76-8](/img/structure/B14704187.png)
2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid is an organic compound that features a fluorenyl group attached to an ethyl chain, which is further connected to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid typically involves the reaction of 9H-fluorene with ethyl bromide to form 2-(9H-fluoren-2-yl)ethyl bromide. This intermediate is then reacted with sodium benzoate under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: 2-[2-(9H-Fluoren-2-yl)ethyl]benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(9H-Fluoren-9-yl)ethyl]benzoic acid
- 2-[2-(9H-Fluoren-9-yl)methoxy]carbonylamino)ethyl]benzoic acid
- 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives
Uniqueness
2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid is unique due to its specific structural configuration, which allows for distinct interactions with biological targets and unique reactivity in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
24048-76-8 |
|---|---|
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-[2-(9H-fluoren-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C22H18O2/c23-22(24)21-8-4-1-5-16(21)11-9-15-10-12-20-18(13-15)14-17-6-2-3-7-19(17)20/h1-8,10,12-13H,9,11,14H2,(H,23,24) |
Clé InChI |
KZZSIKAMYOGWHM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CCC4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


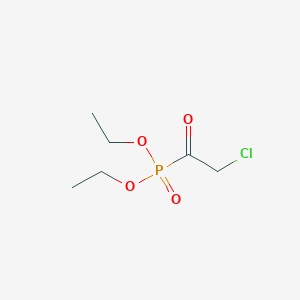
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
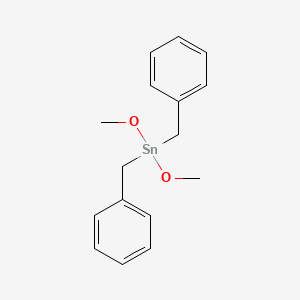
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
